Cas no 1171210-43-7 (N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide structure
1171210-43-7 structure
商品名:N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
CAS番号:1171210-43-7
MF:C20H24N4O2S
メガワット:384.495162963867
CID:5822740
PubChem ID:44065491

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide 化学的及び物理的性質

名前と識別子

    • N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
    • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
    • VU0647699-1
    • AKOS024514144
    • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide
    • 1171210-43-7
    • F5581-2340
    • インチ: 1S/C20H24N4O2S/c1-4-26-16-6-5-7-17-18(16)21-20(27-17)23(19(25)15-8-9-15)10-11-24-14(3)12-13(2)22-24/h5-7,12,15H,4,8-11H2,1-3H3
    • InChIKey: ZIJPQPLEIMYCHF-UHFFFAOYSA-N
    • ほほえんだ: C1(C(N(CCN2C(C)=CC(C)=N2)C2=NC3=C(OCC)C=CC=C3S2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 384.16199719g/mol
  • どういたいしつりょう: 384.16199719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 532
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 88.5Ų

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5581-2340-10mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
1171210-43-7
10mg
$79.0 2023-09-09
Life Chemicals
F5581-2340-20μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
1171210-43-7
20μmol
$79.0 2023-09-09
Life Chemicals
F5581-2340-2mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
1171210-43-7
2mg
$59.0 2023-09-09
Life Chemicals
F5581-2340-30mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
1171210-43-7
30mg
$119.0 2023-09-09
Life Chemicals
F5581-2340-5μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
1171210-43-7
5μmol
$63.0 2023-09-09
Life Chemicals
F5581-2340-3mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
1171210-43-7
3mg
$63.0 2023-09-09
Life Chemicals
F5581-2340-5mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
1171210-43-7
5mg
$69.0 2023-09-09
Life Chemicals
F5581-2340-25mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
1171210-43-7
25mg
$109.0 2023-09-09
Life Chemicals
F5581-2340-2μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
1171210-43-7
2μmol
$57.0 2023-09-09
Life Chemicals
F5581-2340-100mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
1171210-43-7
100mg
$248.0 2023-09-09

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide 関連文献

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamideに関する追加情報

Research Briefing on N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS: 1171210-43-7)

This research briefing provides an in-depth analysis of the latest advancements and findings related to the compound N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS: 1171210-43-7). This compound has garnered significant attention in the chemical biology and pharmaceutical research communities due to its potential therapeutic applications and unique molecular structure. The briefing synthesizes recent studies, highlighting key discoveries, methodologies, and implications for future research and development.

The compound, with its complex structure featuring a pyrazole ring, benzothiazole moiety, and cyclopropane carboxamide group, has been investigated for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have focused on its synthesis, pharmacokinetics, and pharmacodynamics, aiming to elucidate its mechanism of action and optimize its therapeutic potential. The following sections delve into the research background, objectives, methodologies, results, and conclusions drawn from these studies.

Recent literature indicates that N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide exhibits promising activity as a modulator of specific biological targets, including kinases and G-protein-coupled receptors (GPCRs). Its structural features suggest potential for high selectivity and potency, making it a candidate for further drug development. Studies have employed advanced techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking to characterize its binding interactions and conformational dynamics.

One of the key findings from recent research is the compound's ability to inhibit certain kinases involved in inflammatory and proliferative pathways. In vitro and in vivo experiments have demonstrated its efficacy in reducing inflammation and tumor growth, with minimal off-target effects. These results underscore its potential as a lead compound for developing novel anti-inflammatory and anti-cancer therapies. Additionally, pharmacokinetic studies have revealed favorable absorption and distribution profiles, although further optimization may be required to enhance metabolic stability.

Despite these promising findings, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through systematic research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound through the drug development pipeline.

In conclusion, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide represents a compelling area of research in chemical biology and drug discovery. Its unique structure and biological activity offer numerous opportunities for therapeutic innovation. Continued investigation into its mechanism of action, optimization of its pharmacological properties, and exploration of its clinical potential will be critical in realizing its full therapeutic value. This briefing serves as a foundation for researchers and industry professionals to stay informed and engaged with the latest developments in this field.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量